3-Cloroisotiazol

Descripción general

Descripción

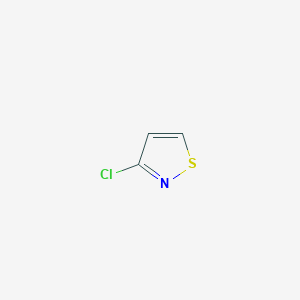

3-Chloroisothiazole is a chemical compound with the molecular formula C3H2ClNS and a molecular weight of 119.57 .

Synthesis Analysis

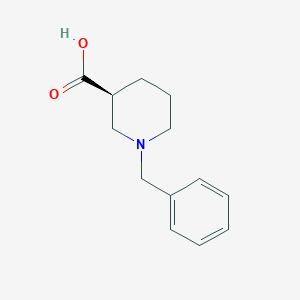

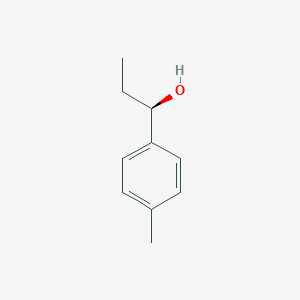

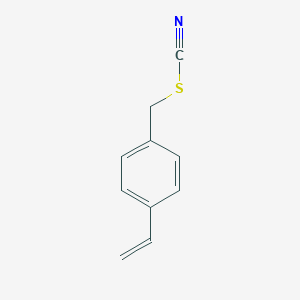

The synthesis of 3-Chloroisothiazole derivatives has been reported in several studies . For instance, a reaction of 3-chloroisothiazole-5-carbonitrile with 1-iodo-4-methylbenzene in the presence of AgF, Pd(Ph3P)2Cl2, and Ph3P in MeCN at approximately 82 °C led to a complete consumption of the starting isothiazole and isolation of the desired product .

Molecular Structure Analysis

The molecular structure of 3-Chloroisothiazole derivatives has been studied . For example, the crystal structure of a 3-Chloroisothiazole derivative was reported, with the compound forming colorless plates .

Chemical Reactions Analysis

3-Chloroisothiazole can participate in various chemical reactions. For instance, it can undergo CH arylation to produce arylisothiazole products . Additionally, it can react with 1-iodo-4-methylbenzene to produce 3-chloro-4-(p-tolyl)isothiazole-5-carbonitrile .

Aplicaciones Científicas De Investigación

Síntesis orgánica

3-Cloroisotiazol se utiliza en la síntesis orgánica . Una reacción de this compound-5-carbonitrilo con 1-yodo-4-metilbenceno produjo 3-cloro-4-(p-tolilo)isotiazol-5-carbonitrilo con un rendimiento del 60% . Este compuesto se caracterizó completamente y su síntesis apoya la presencia de una resonancia C≡N a 2228 cm−1 .

Actividad biológica

Los isotiaoles, incluido el this compound, son compuestos útiles debido a su amplia actividad biológica . Los isotiaoles sustituidos con arilo y hetarilo muestran una rica actividad biológica . Por ejemplo, el 5-fenilisotiazol mostró actividad antiviral contra la polio, los 4,5-diarilisotiaoles fueron activos como agentes antiinflamatorios no esteroideos de múltiples objetivos, y el 4-piridilisotiazol es un posible inhibidor del VIH .

Aplicaciones industriales

This compound tiene varias aplicaciones industriales . Se utiliza como intermedio de síntesis en la producción de otros compuestos .

Fungicidas

Se han sintetizado e evaluado imidazoles basados en this compound como fungicidas . Los compuestos diana en este estudio podrían ser seguros para los cultivos cuando se usan como fungicidas

Mecanismo De Acción

Target of Action

The primary target of 3-Chloroisothiazole is the cytochrome P450-dependent sterol 14α-demethylase (CYP51) . This enzyme plays a crucial role in the biosynthesis of sterols, which are essential components of fungal cell membranes.

Mode of Action

3-Chloroisothiazole interacts with its target, CYP51, by binding to the enzyme’s active site . This interaction inhibits the enzyme’s activity, preventing the conversion of lanosterol to ergosterol, a critical component of fungal cell membranes .

Biochemical Pathways

The inhibition of CYP51 disrupts the ergosterol biosynthesis pathway, leading to a deficiency of ergosterol in the fungal cell membrane . This disruption affects the integrity and function of the cell membrane, leading to fungal cell death .

Result of Action

The molecular effect of 3-Chloroisothiazole’s action is the inhibition of the CYP51 enzyme . On a cellular level, this leads to the disruption of the fungal cell membrane’s structure and function, ultimately causing cell death .

Propiedades

IUPAC Name |

3-chloro-1,2-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2ClNS/c4-3-1-2-6-5-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDSJUDPCTYRQFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSN=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90500367 | |

| Record name | 3-Chloro-1,2-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90500367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14217-66-4 | |

| Record name | 3-Chloro-1,2-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90500367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-1,2-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the advantages of using 3-chloroisothiazole-4-carbonitrile as a starting material in organic synthesis?

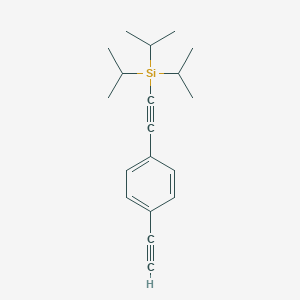

A1: 3-Chloroisothiazole-4-carbonitrile is a versatile building block in organic synthesis. Its structure allows for regioselective modifications, particularly at the 5th position. For example, researchers successfully performed palladium-catalyzed coupling reactions, like Stille, Negishi, and Sonogashira couplings, with 3-chloroisothiazole-4-carbonitrile to introduce various aryl, heteroaryl, alkenyl, and alkynyl groups at the 5th position. [, ]. Additionally, it can undergo silver-mediated palladium-catalyzed direct C-H arylation/heteroarylation, further expanding its synthetic utility. []

Q2: What is the reactivity difference between 3,5-dichloroisothiazole-4-carbonitrile and 3,5-dibromoisothiazole-4-carbonitrile in palladium-catalyzed coupling reactions?

A2: Research indicates that 3,5-dibromoisothiazole-4-carbonitrile exhibits higher reactivity compared to 3,5-dichloroisothiazole-4-carbonitrile in palladium-catalyzed coupling reactions. This difference in reactivity makes the dibromo derivative a more favorable substrate for Stille, Negishi, and Sonogashira couplings, leading to more efficient reactions and higher yields. []

Q3: Can you elaborate on the challenges associated with Suzuki coupling reactions involving 3-substituted isothiazoles?

A3: Studies have shown that various 3-substituted isothiazoles, particularly those with substituents like chlorine, bromine, mesylate, tosylate, and triflate, display lower reactivity in Suzuki coupling reactions targeting the isothiazole C-3 position. This lack of reactivity often hinders the successful execution of Suzuki couplings and limits the synthetic possibilities at this specific position. []

Q4: What are some alternative synthetic strategies to overcome the limitations of direct Suzuki coupling at the C-3 position of isothiazoles?

A4: To circumvent the challenges associated with direct Suzuki coupling at the C-3 position, researchers successfully employed a different approach. They synthesized 3-iodo-5-phenyl-isothiazole-4-carbonitrile via Sandmeyer iodination. This iodo derivative proved to be a more reactive substrate and successfully participated in Suzuki coupling, as well as other reactions like Ullmann-type coupling, Stille, Negishi, and Sonogashira couplings. This strategy effectively introduces desired substituents at the C-3 position despite the limitations of direct coupling methods. []

Q5: Has 3-chloroisothiazole-based chemistry led to the development of any new heterocyclic systems?

A5: Yes, research on 3-chloroisothiazole derivatives has led to the synthesis of novel heterocyclic systems. For example, "3-methoxy-5-oxo-6-phenyl-5,6-dihydro-4H-isothiazolo[5,4-b]-1,4-thiazine 7,7-dioxide" represents a new heterocyclic system, highlighting the potential of 3-chloroisothiazole chemistry to expand the diversity of heterocyclic compounds. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9,10-Bis[N,N-di-(p-tolyl)-amino]anthracene](/img/structure/B170546.png)

![2-Methyl-1H-benzo[d]imidazol-5-amine hydrochloride](/img/structure/B170553.png)

![6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B170554.png)

![4'-Cyano-4-[3-(acryloyloxy)propoxy]biphenyl](/img/structure/B170597.png)